molecular formula C11H10BrN B11876343 4-(Bromomethyl)naphthalen-2-amine

4-(Bromomethyl)naphthalen-2-amine

Cat. No.: B11876343
M. Wt: 236.11 g/mol
InChI Key: GMJIOBOMNUCOOD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and amine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)naphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, often under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of photochemical methods can also enhance the efficiency of the bromination process. Industrial methods focus on optimizing reaction conditions to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)naphthalen-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)naphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)naphthalen-2-amine depends on its specific applicationIn biological systems, the amine group can interact with biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both bromomethyl and amine groups on a naphthalene ring.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

4-(bromomethyl)naphthalen-2-amine

InChI

InChI=1S/C11H10BrN/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7,13H2

InChI Key

GMJIOBOMNUCOOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CBr)N

Origin of Product

United States

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